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Compound of Interest

Compound Name: 2,5-Bis(benzyloxy)benzaldehyde

Cat. No.: B1364445

Introduction

2,5-Bis(benzyloxy)benzaldehyde, also known as 2,5-bis(phenylmethoxy)benzaldehyde (CAS
No. 6109-54-2), is a valuable organic intermediate characterized by a central benzaldehyde
ring substituted with two bulky benzyloxy groups. Its molecular formula is C21H1s0s3, with a
molecular weight of 318.37 g/mol . This structure, featuring an electrophilic aldehyde and two
ether linkages, makes it a versatile building block in the synthesis of more complex molecules,

from pharmaceuticals to materials science.

A thorough understanding of a molecule's spectroscopic signature is paramount for
researchers for structure verification, purity assessment, and reaction monitoring. This guide
provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2,5-Bis(benzyloxy)benzaldehyde.

Note on Data Availability:As of the latest revision of this guide, a complete, publicly available,
and experimentally verified set of spectra for 2,5-Bis(benzyloxy)benzaldehyde has not been
located. The following sections are therefore based on established spectroscopic principles and
data from closely related structural analogs. The analysis is designed to provide a robust and
scientifically grounded prediction of the expected spectral characteristics for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 2,5-Bis(benzyloxy)benzaldehyde, both 1H and 3C NMR are
indispensable.

Causality Behind Experimental Choices

NMR experiments are conducted in a deuterated solvent, typically deuterochloroform (CDCIs),
to avoid signal overlap from solvent protons.[1][2] Tetramethylsilane (TMS) is used as an
internal standard, with its signal set to 0.00 ppm. The choice of a high-field spectrometer (e.qg.,
400 MHz or higher) is crucial for achieving sufficient signal dispersion, especially in the
aromatic region where multiple protons and carbons resonate in close proximity.

'H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, number, and
connectivity of protons. The structure of 2,5-Bis(benzyloxy)benzaldehyde suggests several
distinct proton signals.

Predicted *H NMR Data (400 MHz, CDCls):
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Predicted
Chemical Shift  Multiplicity Integration Assignment Rationale

(6, ppm)

The aldehyde

proton is highly

deshielded by

the anisotropic

effect of the C=0
Aldehyde H bond and the
(CHO) electron-

withdrawing

~10.45 Singlet (s) 1H

nature of the
oxygen, causing
it to appear far
downfield.[2]

The ten protons
on the two
unsubstituted

henyl rings of
Phenyl H's of phenyiing

~7.50-7.30 Multiplet (m) 10H benzyloxy

groups

the benzyloxy
groups are
expected to
resonate in this
typical aromatic

region.

This proton is
ortho to the
aldehyde group
and is expected
Aromatic H (C6- )

~7.45 Doublet (d) 1H H) to be deshielded.
It will appear as
a doublet due to
coupling with C4-
H.
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~7.20

Doublet of
doublets (dd)

Aromatic H (C4-
H)

This proton is
coupled to both
C3-H and C6-H,
resulting in a
doublet of

doublets.

~7.15

Doublet (d)

1H

Aromatic H (C3-
H)

This proton is
ortho to a
benzyloxy group
and meta to the
aldehyde. It will
appear as a
doublet due to
coupling with C4-
H.

~5.15

Singlet (s)

Methylene H's
(O-CH2-Ph)

The protons of
the methylene
bridge at the C5

position.

~5.10

Singlet (s)

Methylene H's
(O-CH2-Ph)

The protons of
the methylene
bridge at the C2
position. The two
methylene
groups are in
slightly different
electronic
environments
and may appear
as two distinct
singlets or a

single singlet.

3C NMR Spectroscopy

© 2025 BenchChem. All rights reserved.

4/12

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The 13C NMR spectrum reveals the number of unique carbon environments and provides
information about their functional groups.

Predicted **C NMR Data (101 MHz, CDCls):

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Predicted Chemical Shift
(6, ppm)

Assignment

Rationale

The carbonyl carbon of an

aldehyde is characteristically

~191.0 Aldehyde C (CHO) o )
found in this highly deshielded
region.[1]
Aromatic carbon directly
~155.5 Aromatic C (C2-O) attached to an ether oxygen is
significantly deshielded.
Similar to C2, this carbon is
~154.0 Aromatic C (C5-0) deshielded due to the ether
linkage.
) ) The ipso-carbons of the benzyl
~136.5 Aromatic C (ipso-C of benzyl)
groups.
128.8 Aromatic C (ortho/meta-C of The ortho and meta carbons of
' benzyl) the benzyl groups.
) The para carbons of the benzyl
~128.4 Aromatic C (para-C of benzyl)
groups.
) The carbon to which the
~127.5 Aromatic C (C1-CHO) ]
aldehyde group is attached.
~125.0 Aromatic C (C6) Aromatic CH carbon.
~118.0 Aromatic C (C4) Aromatic CH carbon.
~115.0 Aromatic C (C3) Aromatic CH carbon.
The sp3 hybridized carbons of
the methylene bridges are
~71.0 Methylene C (O-CHy2)

found in this region, typical for

benzylic ethers.

Infrared (IR) Spectroscopy Analysis
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Causality Behind Experimental Choices

For a solid sample like 2,5-Bis(benzyloxy)benzaldehyde, the spectrum is typically acquired
using an Attenuated Total Reflectance (ATR) accessory. This technique requires minimal
sample preparation and provides high-quality spectra by passing an IR beam through a crystal
in contact with the sample.

Predicted Key IR Absorption Bands:

Wavenumber . ] . .
Intensity Vibration Type Functional Group
(cm™)
~3060-3030 Medium-Weak C-H Stretch Aromatic C-H
C-H Stretch (Fermi
~2870 & ~2770 Weak Aldehyde C-H
Doublet)
~1685 Strong C=0 Stretch Aldehyde Carbonyl
~1600, ~1495, ~1450 Medium-Strong C=C Stretch Aromatic Ring
Aryl-Alkyl Ether
~1250 Strong C-O Stretch )
(asymmetric)
) Aryl-Alkyl Ether
~1040 Medium C-O Stretch

(symmetric)

The most diagnostic peaks are the strong carbonyl (C=0) stretch around 1685 cm~* and the
characteristic weak "Fermi doublet” for the aldehyde C-H stretch.[3] The presence of strong C-
O stretching bands confirms the ether linkages.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in the confirmation of its structure.
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Causality Behind Experimental Choices

Electron lonization (EI) is a common technique for volatile and thermally stable compounds. It
involves bombarding the molecule with high-energy electrons, causing ionization and
fragmentation. The resulting fragments provide a structural fingerprint. For a more gentle
ionization that preserves the molecular ion, Electrospray lonization (ESI) could be used, often
yielding the protonated molecule [M+H]* or a sodium adduct [M+Na]*.

Predicted Fragmentation Pattern (Electron lonization):

e Molecular lon (M*): m/z 318. This peak corresponds to the intact molecule and confirms the
molecular weight.

o Base Peak: m/z 91. This is the most stable and abundant fragment, corresponding to the
benzyl or tropylium cation [C7H~7]*, formed by the cleavage of the benzylic ether bond. The
high stability of this cation is the driving force for this fragmentation pathway.

e Other Key Fragments:

o

m/z 227: [M - C7H7]*. Loss of one benzyl group.

o m/z 299: [M - H - COJ*. Loss of a hydrogen radical followed by carbon monoxide from the

aldehyde group.
o m/z 77: [CeHs]*. The phenyl cation, from fragmentation of the benzyl group.
o m/z 65: [CsHs]*. Loss of acetylene from the phenyl cation.

Experimental Protocols

The following sections describe standardized, self-validating methodologies for acquiring the
spectroscopic data discussed.

Protocol 1: NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2,5-Bis(benzyloxy)benzaldehyde
in ~0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS).
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e Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the
deuterium signal of the solvent and shim the magnetic field to optimize homogeneity,
ensuring sharp, symmetrical peaks.

o Data Acquisition (*H NMR): Acquire the spectrum using a standard 45° pulse angle, an
acquisition time of 2-4 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans to
achieve a good signal-to-noise ratio.

o Data Acquisition (33C NMR): Acquire the spectrum using a proton-decoupled pulse
sequence. A longer acquisition time and a larger number of scans (e.g., 1024 or more) will
be necessary due to the low natural abundance of 3C.

o Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak
to 0.00 ppm for *H NMR and the residual CDCls peak to 77.16 ppm for 13C NMR.

Protocol 2: FT-IR Spectroscopy (ATR)

 Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal to
subtract atmospheric (H20, CO:2) and crystal absorptions from the sample spectrum.

o Sample Application: Place a small amount of the solid 2,5-Bis(benzyloxy)benzaldehyde
powder onto the ATR crystal, ensuring complete coverage.

o Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the
sample and the crystal. Collect the spectrum, typically by co-adding 32 scans over a range of
4000-400 cm~* with a resolution of 4 cm~1.

o Data Processing: The software will automatically perform the background subtraction.
Analyze the resulting transmittance or absorbance spectrum to identify the key functional
group frequencies.

Protocol 3: Mass Spectrometry (El)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
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« lonization: Volatilize the sample by heating and bombard it with a 70 eV electron beam in the

ion source.

o Mass Analysis: Accelerate the resulting positively charged ions and separate them based on
their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

» Detection and Analysis: Detect the ions and generate a mass spectrum, which plots ion
intensity versus m/z. Identify the molecular ion and analyze the fragmentation pattern to
confirm the structure.

Visualizations
Molecular Structure and NMR Assignments

The following diagram illustrates the structure of 2,5-Bis(benzyloxy)benzaldehyde with key
atoms labeled to correspond with the predicted NMR assignments.

Caption: Molecular structure of 2,5-Bis(benzyloxy)benzaldehyde.

Experimental Workflow

The logical flow from sample to final interpreted data is crucial for maintaining scientific
integrity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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